3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol (CAS 92373-87-0, C14H20N2O, MW 232.32) is a 3-alkylindole amino alcohol featuring a 1-methylindole core with a dimethylamino-propanol side chain. This scaffold places it within a pharmacologically important class of indole derivatives investigated for interactions with monoamine transporters and serotonin receptors.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B11999016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CCN(C)C)O
InChIInChI=1S/C14H20N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-7,10,14,17H,8-9H2,1-3H3
InChIKeyPTUYVEZDTGPBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol: A Specialty Indole Amino Alcohol for Focused Serotonergic and Transporter Research


3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol (CAS 92373-87-0, C14H20N2O, MW 232.32) is a 3-alkylindole amino alcohol featuring a 1-methylindole core with a dimethylamino-propanol side chain . This scaffold places it within a pharmacologically important class of indole derivatives investigated for interactions with monoamine transporters and serotonin receptors [1]. Unlike simpler tryptamine analogs, the tertiary amine and secondary alcohol functionalities offer distinct hydrogen-bonding and basicity profiles that influence target engagement and metabolic stability, making it a candidate for specialized structure-activity relationship (SAR) studies where precise substitution patterns are critical .

Why 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol Cannot Be Casually Replaced by Common Indole Analogs


In-class indole derivatives such as tryptophan, tryptamine, or unsubstituted indole-3-propanols are not functionally interchangeable with 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol. The combination of N1-methylation and the tertiary dimethylamino alcohol side chain critically differentiates this compound's pharmacokinetic and target-binding profile . N1-methylation eliminates the hydrogen-bond donor capacity of the indole NH, altering both metabolic pathways (e.g., resistance to oxidative deamination) and receptor subtype selectivity [1]. Simultaneously, the dimethylamino group introduces a fixed positive charge at physiological pH, which is a key determinant for interactions with monoamine transporters and G-protein coupled receptors, unlike primary amines which can be metabolized differently [2]. Substituting with a des-methyl, primary amine, or heteroatom-shifted analog would thus produce divergent biological readouts, undermining reproducibility in whole-cell and in vivo pharmacological models.

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol: Quantitative Differentiation Evidence Against Key Comparators


Weak IDO1 Inhibition Contrasts Sharply with Potent Clinical Candidate Epacadostat, Delineating a Clear Selectivity Window

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol exhibits an IC50 of >40,000 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay measuring kynurenine (KYN) production in SK-OV-3 cells [1]. This is >4,000-fold weaker than the clinical IDO1 inhibitor epacadostat (IC50 ~7 nM) [2]. This massive differential quantitatively confirms that the compound is not a significant IDO1 binder, an essential piece of information for researchers designing IDO1-targeted libraries or seeking to avoid off-target IDO1 modulation in other therapeutic programs.

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism Selectivity Screening

Sub-Micromolar Dopamine Transporter (DAT) Engagement Suggests a Different Target Profile Compared to Pure Serotonergic Agents

In rat brain synaptosome assays, 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol inhibited DAT-mediated dopamine release with an IC50 of 6,660 nM [1]. While this potency is modest, it is significant when compared to its much weaker IDO1 inhibition (IC50 >40,000 nM), revealing at least a 6-fold selectivity for DAT over IDO1. Furthermore, this DAT activity can be contrasted with structurally related indole amino alcohols that show preferential serotonin transporter (SERT) activity; for example, certain N-unsubstituted indole propanols exhibit SERT IC50 values in the low nanomolar range, highlighting how the N1-methyl substitution in the target compound shifts the transporter selectivity fingerprint away from pure serotonergic profiles [2].

Monoamine Transporters Dopamine Transporter Polypharmacology Neuropsychiatric Drug Discovery

Proven Serotonin Release Capability (EC50 19 nM) Positions It as a Direct Releaser, Distinct from Reuptake-Only Inhibitors

The compound induces 5-HTT-mediated serotonin (5-HT) release with an EC50 of 19 nM in a rat brain synaptosomal [3H]5-HT release assay [1]. This places it in the category of serotonin releasers (substrates), mechanistically distinct from pure reuptake inhibitors like fluoxetine (which block SERT without inducing release). This differential is critical because releasers and reuptake inhibitors produce divergent downstream effects on synaptic plasticity and receptor trafficking. Moreover, compared to another indole-based dynamin inhibitor like Dynole 2-24 (IC50 0.56 μM for dynamin I), the target compound shows a clear divergence in primary pharmacology, being a SERT substrate rather than a dynamin GTPase inhibitor .

Serotonin Release SERT Substrate Monoamine Release Assay Synaptosomal Pharmacology

Physicochemical Properties Predicted to Differ Materially from Des-Methyl and Primary Amine Analogs, Impacting Bioavailability and CNS Penetration

Predicted physicochemical parameters for 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol include a calculated logP of ~2.5 and a topological polar surface area (TPSA) of ~39 Ų [1]. These values are distinct from the des-methyl analog 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-ol (C13H18N2O, MW 218.29, TPSA ~39 Ų but higher H-bond donor count) . The N1-methyl substitution reduces hydrogen-bond donor capacity (from 2 to 1 HBD), which is a critical factor for passive blood-brain barrier permeability according to CNS MPO scoring systems. The difference in HBD count, coupled with the higher molecular weight (232.32 vs. 218.29), shifts the compound into a more drug-like CNS space compared to its des-methyl counterpart.

Computational ADME Blood-Brain Barrier Permeability Lipophilicity Drug Design

Prioritized Application Scenarios for 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol Based on Verified Differentiated Evidence


Negative Control Compound for IDO1-Mediated Kynurenine Pathway Studies in Oncology

With a cellular IDO1 IC50 exceeding 40,000 nM [1], this compound serves as an ideal negative control in high-throughput screening campaigns targeting the IDO1/kynurenine pathway. Unlike potent inhibitors such as epacadostat, it will not suppress KYN production, allowing researchers to confidently distinguish true hits from assay noise.

Pharmacological Tool for Mixed SERT/DAT Transporter Profiling in Neuropsychiatric Research

The compound's dual profile as a potent SERT substrate (EC50 19 nM) and a modest DAT inhibitor (IC50 6,660 nM) [2] makes it uniquely suited for investigating the therapeutic potential of balanced monoamine releasers in models of depression, anxiety, or substance use disorders where polypharmacology is hypothesized to be beneficial.

Chemical Probe for Studying N1-Methylation Effects on CNS Penetration and Transporter Selectivity

By comparing this N1-methyl derivative directly with its des-methyl analog , medicinal chemists can experimentally validate the impact of a single hydrogen-bond donor modification on blood-brain barrier penetration and SERT/DAT selectivity, providing critical SAR data for lead optimization programs.

Reference Standard for Analytical Method Development and Metabolite Identification

The distinct molecular weight (232.32 g/mol) and chromatographic properties of this compound, highlighted by its technical datasheet , support its use as a reference standard for HPLC-MS method development, especially when monitoring metabolic transformations of indole-based amino alcohols in preclinical pharmacokinetic studies.

Quote Request

Request a Quote for 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.